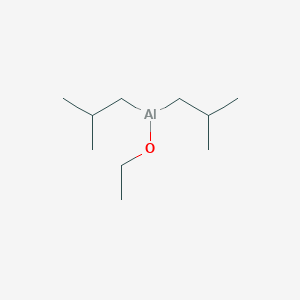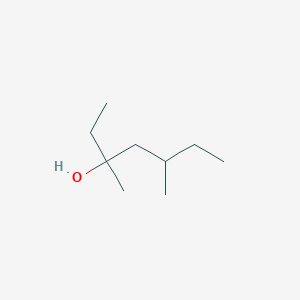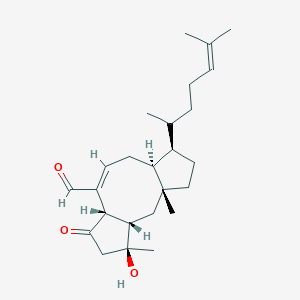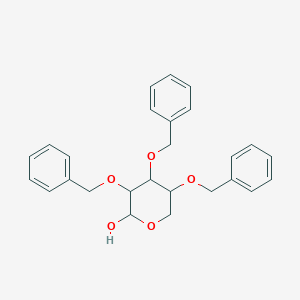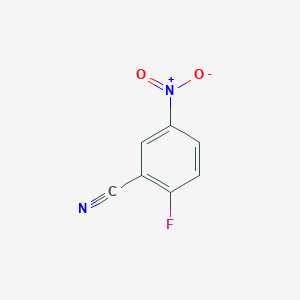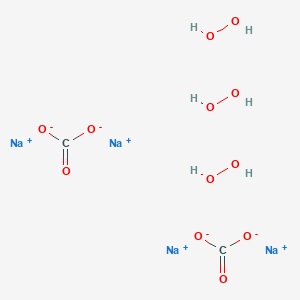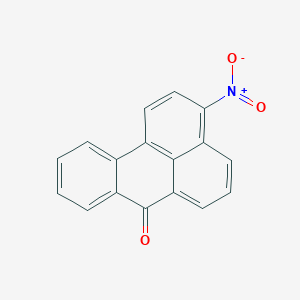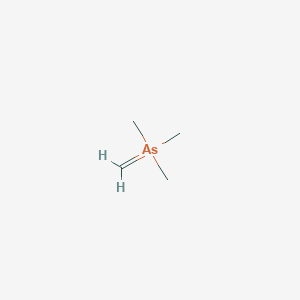
Cyclohexanedodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanedodecanoic acid is a fatty acid that has been the subject of much scientific research in recent years. It is a saturated fatty acid with a unique structure that makes it an important molecule for a variety of applications. In
Mécanisme D'action
The mechanism of action of cyclohexanedodecanoic acid is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Cyclohexanedodecanoic acid has been shown to have low toxicity and is considered safe for use in various applications. It has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cyclohexanedodecanoic acid in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals. However, its unique structure may also make it more difficult to work with in certain applications.
Orientations Futures
Future research on cyclohexanedodecanoic acid could focus on its potential as a building block for biodegradable polymers. It could also be studied further for its antimicrobial properties and potential use as an alternative to traditional antibiotics. Additionally, its anti-inflammatory properties could be explored further for potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, cyclohexanedodecanoic acid is a unique fatty acid with a variety of potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. Further research is needed to fully understand its potential and to develop new applications for this important molecule.
Applications De Recherche Scientifique
Cyclohexanedodecanoic acid has been studied extensively for its potential as a bio-based chemical. It has been shown to have antimicrobial properties, making it a potential alternative to traditional antibiotics. It has also been studied for its potential as a building block for the production of biodegradable polymers.
Propriétés
Numéro CAS |
18017-77-1 |
|---|---|
Nom du produit |
Cyclohexanedodecanoic acid |
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
12-cyclohexyldodecanoic acid |
InChI |
InChI=1S/C18H34O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h17H,1-16H2,(H,19,20) |
Clé InChI |
NPXJYSKVHIVNMK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCCCCCCCCC(=O)O |
SMILES canonique |
C1CCC(CC1)CCCCCCCCCCCC(=O)O |
Autres numéros CAS |
18017-77-1 |
Synonymes |
CHDDA omega-cyclohexyldodecanoic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



